Specific Scientific Field: The specific scientific field is Cancer Research, specifically Melanoma.
Summary of the Application: IMD-0354 has been identified as a Glutamine Carrier Protein Inhibitor in Melanoma . It’s a potent inhibitor of glutamine uptake that attained sustained low intracellular glutamine levels .
Methods of Application or Experimental Procedures: An image-based screen was performed to identify small molecules that are able to prevent the localization of SLC1A5 to the plasma membrane without impacting cell shape . IMD-0354 was selected for further detailed functional assessment .
Results or Outcomes: IMD-0354 attenuated mTOR signaling, suppressed two- and three-dimensional growth of melanoma cells, and induced cell-cycle arrest, autophagy, and apoptosis . It effectively inhibited growth of tumor cells in culture as well as in preclinical models .
Specific Scientific Field: The specific scientific field is Cancer Research, specifically Breast Cancer.
Summary of the Application: IMD-0354 targets Breast Cancer Stem Cells . It’s a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model .
Methods of Application or Experimental Procedures: IMD-0354 was used in combination therapy with doxorubicin encapsulated in targeted nanoparticles . The targeted drug delivery was achieved with a legumain inhibitor .
Results or Outcomes: IMD-0354 was found to decrease the side population (SP) of cells, which are proposed to be responsible for multidrug resistance (MDR) and tumor repopulation . It reduced viability and increased apoptosis in non-CSCs .
IMD-0354 is a small molecule compound known for its role as an inhibitor of the IκB kinase complex, specifically targeting IκB kinase beta. This inhibition prevents the phosphorylation of IκBα, leading to the retention of this protein in the cytoplasm and subsequently blocking the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells. The chemical structure of IMD-0354 is characterized by its unique combination of a 5-chloro-2-hydroxy-benzamide moiety and a 3,5-bis-trifluoromethyl-phenyl group, which contributes to its biological activity and specificity .
The mechanism of action for this compound remains elusive. Research suggests it might inhibit cholinesterases, enzymes that break down acetylcholine, a vital neurotransmitter []. Inhibiting these enzymes could potentially elevate acetylcholine levels in the brain, offering a therapeutic approach for neurodegenerative diseases. However, further studies are needed to confirm this mechanism.
IMD-0354 exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. It has been shown to inhibit NF-κB activation, which is crucial for cell survival and proliferation. In chronic lymphocytic leukemia cells, IMD-0354 induced apoptosis and reduced DNA-binding activity of NF-κB in a dose-dependent manner . Furthermore, it has demonstrated the ability to inhibit glutamine uptake, leading to reduced growth in melanoma cells and other tumor-derived cell lines . This compound's effects on cellular metabolism and signaling pathways make it a promising candidate for cancer therapy.
The synthesis of IMD-0354 typically involves several key steps:
These methods allow for the generation of analogues with varying biological activities, providing insights into structure-activity relationships .
IMD-0354 has potential applications in cancer treatment due to its ability to modulate NF-κB signaling pathways. Its role as an apoptosis inducer makes it relevant in therapeutic strategies targeting various malignancies, including chronic lymphocytic leukemia and melanoma . Additionally, its inhibitory effects on glutamine metabolism suggest applications in metabolic reprogramming strategies for cancer therapy .
Studies have indicated that IMD-0354 interacts specifically with components of the NF-κB signaling pathway. By inhibiting IκB kinase beta, it prevents the degradation of IκBα, thereby blocking NF-κB activation. This interaction has been confirmed through various assays that measure apoptosis rates and NF-κB DNA-binding activity following treatment with IMD-0354 . Furthermore, combination studies with other inhibitors have shown enhanced efficacy against tumor cells, highlighting its potential for use in combination therapies .
Several compounds share structural similarities or biological activities with IMD-0354. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
BAY 11-7082 | An IκB kinase inhibitor similar in function | Known for its rapid onset but less specificity |
TPCA-1 | Another IκB kinase inhibitor | Exhibits anti-inflammatory properties |
CAY10603 | Inhibits NF-κB signaling | Shows selective toxicity towards cancer cells |
IMD-0354 is unique due to its specific binding affinity for IκB kinase beta and its dual role as a modulator of glutamine metabolism, which distinguishes it from other inhibitors that primarily focus on NF-κB signaling alone .
Irritant